2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a pyridine ring (a six-membered aromatic ring containing one nitrogen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carboxamide group (a carbonyl group attached to an amine).
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyridine and benzo[d]thiazole rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-rich pyridine and benzo[d]thiazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral properties. For instance:
- Compound Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Other Potential Applications
While the literature lacks direct evidence for this compound, its indole-based structure suggests it might interact with various biological targets. Researchers should explore its binding affinity to receptors and its potential in developing novel therapeutic derivatives.
Future Directions
properties
IUPAC Name |
2-ethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-2-18-26-15-5-3-12(9-16(15)29-18)19(28)25-14-7-8-27(11-14)17-6-4-13(10-24-17)20(21,22)23/h3-6,9-10,14H,2,7-8,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZITDNRAPYHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide |
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